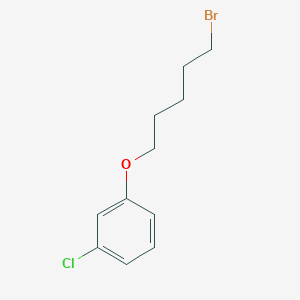

1-((5-Bromopentyl)oxy)-3-chlorobenzene

Beschreibung

1-((5-Bromopentyl)oxy)-3-chlorobenzene is an aromatic ether characterized by a benzene ring substituted with a chlorine atom at the meta position (C-3) and a 5-bromopentyloxy chain at the para position (C-1). The bromopentyl group provides a reactive alkyl halide terminus, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or cross-coupling processes.

Key spectral data for related compounds include:

Eigenschaften

Molekularformel |

C11H14BrClO |

|---|---|

Molekulargewicht |

277.58 g/mol |

IUPAC-Name |

1-(5-bromopentoxy)-3-chlorobenzene |

InChI |

InChI=1S/C11H14BrClO/c12-7-2-1-3-8-14-11-6-4-5-10(13)9-11/h4-6,9H,1-3,7-8H2 |

InChI-Schlüssel |

XXTJRYDQKLYJEB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)OCCCCCBr |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers

1-((5-Bromopentyl)oxy)-4-chlorobenzene

- Structure : Chlorine at the para position (C-4) instead of meta (C-3).

- Molecular Formula : C11H14BrClO (MW: 277.58 g/mol).

- Key Properties : LogP = 4.28, indicative of moderate lipophilicity. Exact mass: 275.992 .

- Applications : Used as a precursor in pharmaceuticals, such as skeletal muscle relaxants .

Meta substitution may introduce steric hindrance in subsequent reactions .

Functional Group Variations

1-((5-Bromopentyl)oxy)-2-chloro-4-methoxybenzene

- Structure : Additional methoxy group at C-4 and chlorine at C-2.

- Molecular Formula : C12H16BrClO2 (MW: 307.61 g/mol).

- Key Properties : LogP = 4.29, PSA = 18.46 Ų (due to methoxy oxygen) .

- Applications : Methoxy groups enhance solubility and modulate electronic effects for drug design .

7-[(5-Bromopentyl)oxy]-4H-chromen-4-one

- Structure: Chromenone core replaces benzene, with a bromopentyloxy chain.

- Molecular Formula : C14H15BrO3 (MW: 311.17 g/mol).

- Key Properties : IR peaks at 1649 cm⁻¹ (C=O), 1267 cm⁻¹ (C-O-C) .

- Applications: Chromenones are explored for anticancer and anti-inflammatory activity .

| Property | Target Compound | 2-Chloro-4-methoxy Analog | Chromenone Derivative |

|---|---|---|---|

| Core Structure | Benzene | Benzene | Chromenone |

| Functional Groups | Cl, Br-pentyloxy | Cl, OMe, Br-pentyloxy | Br-pentyloxy, C=O |

| Molecular Weight | 277.58 g/mol | 307.61 g/mol | 311.17 g/mol |

| LogP | ~4.28 | 4.29 | ~3.5 (estimated) |

Functional Group Impact :

- Methoxy groups increase polarity (higher PSA) but minimally affect lipophilicity.

- Chromenone’s carbonyl group enhances hydrogen-bonding capacity, altering bioavailability .

Alkyl Chain Variants

JWH-018 N-(5-Bromopentyl) Derivative

- Structure : Bromopentyl chain attached to an indole moiety instead of benzene.

- Molecular Formula: C23H21BrNO (MW: 407.33 g/mol).

- Applications: Synthetic cannabinoid with psychoactive properties .

Comparison :

- Reactivity : The indole core in JWH-018 derivatives facilitates receptor binding, unlike the inert benzene in the target compound.

- Synthetic Complexity : Bromopentyl-indole derivatives require multi-step synthesis, whereas aromatic ethers are simpler to prepare .

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The reaction proceeds via an SN2 mechanism, where the alkoxide ion of 3-chlorophenol attacks the electrophilic carbon of 5-bromopentanol. Key parameters include:

-

Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of 3-chlorophenol.

-

Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance nucleophilicity.

-

Temperature : Reactions typically occur at 60–80°C to balance reaction rate and side-product formation.

Yield Data

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Bromopentanol prep | PBr₃, H₂O | Ether | 0–5 | 85–90 |

| Etherification | 3-chlorophenol, K₂CO₃ | DMF | 80 | 75–80 |

Limitations : Competing elimination reactions may reduce yields if excess base or high temperatures are used.

Nickel-Catalyzed Cross-Coupling: Advanced Methodology

Recent advances in transition metal catalysis have enabled efficient synthesis of aryl ethers. A nickel-catalyzed cross-coupling method, adapted from Chu et al. (Caltech thesis), offers a single-step route to 1-((5-bromopentyl)oxy)-3-chlorobenzene.

Procedure Overview

-

Reagents :

-

Nickel bromide diglyme complex (NiBr₂·diglyme, 2.0 mol%) as the catalyst.

-

5-bromo-1-pentene and 3-chlorophenol as substrates.

-

Triethylamine (TEA) as a base.

-

-

Conditions :

-

Solvent: Tetrahydrofuran (THF).

-

Temperature: 25°C under nitrogen atmosphere.

-

Key Advantages

-

Atom economy : Eliminates the need for pre-functionalized 5-bromopentanol.

-

Mild conditions : Avoids high temperatures and strong bases.

-

Yield : Reported yields reach 81–90% after purification by distillation.

Representative Data :

| Catalyst Loading | Substrate Ratio | Time (h) | Yield (%) |

|---|---|---|---|

| 2.0 mol% NiBr₂ | 1:1.2 | 12 | 85 |

Bromination of Preexisting Ethers

An alternative strategy involves brominating preformed 3-chlorophenyl pentyl ethers. This method is advantageous when direct ether synthesis faces steric or electronic challenges.

Stepwise Process

Optimization Insights

-

Radical initiators : Azobisisobutyronitrile (AIBN) at 0.1–1.0 mol% ensures regioselective bromination at the terminal carbon.

-

Purification : Column chromatography (hexane/ethyl acetate) achieves >95% purity.

Yield Comparison :

| Step | Conditions | Yield (%) |

|---|---|---|

| Mitsunobu etherification | DEAD, PPh₃, THF | 78 |

| Bromination with NBS | AIBN, CCl₄, 80°C | 82 |

Industrial-Scale Production: Economic Considerations

For large-scale synthesis, cost efficiency and safety dictate method selection. Patent WO2021152435A1 highlights a scalable bromination process using 1,2,3-trichlorobenzene derivatives, though adaptations are required for the 3-chloro isomer.

Key Industrial Parameters

-

Catalyst recycling : Nickel catalysts are recovered via filtration, reducing costs.

-

Solvent recovery : DMF and THF are distilled and reused, minimizing waste.

-

Byproduct management : Quaternary ammonium salts from Williamson synthesis are neutralized with dilute HCl.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| Williamson synthesis | Simple, well-established | Multi-step, moderate yields | 75–80 | High |

| Ni-catalyzed coupling | Single-step, high atom economy | Requires inert atmosphere | 85–90 | Moderate |

| Bromination of ethers | Flexibility in substrate design | Radical initiation hazards | 80–82 | Low |

Q & A

Q. Q1. What are the common synthetic routes for 1-((5-Bromopentyl)oxy)-3-chlorobenzene, and how is its structure confirmed?

A: The compound is typically synthesized via nucleophilic substitution reactions. For example, in a patent application (EP 4 374 877 A2), a similar compound, (R)-4-(((5-Bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane, was synthesized using 1,5-dibromopentane and a hydroxyl-containing precursor under basic conditions . Structure confirmation involves nuclear magnetic resonance (NMR) spectroscopy. Key signals include:

- δ 3.57–3.54 (2H, m) for the methylene protons adjacent to the bromine.

- δ 1.67–1.61 (2H, m) for the central pentyl chain protons.

- Aromatic protons (δ 6.8–7.2 ppm) for the 3-chlorobenzene moiety .

Q. Q2. What safety precautions are critical when handling brominated intermediates like 1-((5-Bromopentyl)oxy)-3-chlorobenzene?

A: Brominated compounds are hazardous due to their potential for skin/eye irritation and toxicity. Safety measures include:

- Using personal protective equipment (PPE) such as nitrile gloves and goggles.

- Working in a fume hood to avoid inhalation of vapors.

- Storing the compound below 4°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. Q3. How does the length of the bromoalkyl chain (e.g., pentyl vs. butyl) influence reactivity in cross-coupling reactions?

A: Chain length affects steric hindrance and electronic effects. Shorter chains (e.g., bromobutyl analogs) may enhance reactivity in SN2 reactions due to reduced steric bulk, as seen in analogs like 1-(4-bromobutoxy)-3-chlorobenzene . For Suzuki-Miyaura couplings, longer chains (e.g., bromopentyl) may require optimized ligands (e.g., Pd(PPh₃)₄) to stabilize the transition state .

Q. Q4. How can competing side reactions (e.g., elimination vs. substitution) be minimized during synthesis?

A: Key strategies include:

Q. Q5. What analytical methods are suitable for detecting trace impurities in 1-((5-Bromopentyl)oxy)-3-chlorobenzene?

A: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is effective. Gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts like 3-bromochlorobenzene (retention time: ~8.2 min) . For non-volatile impurities, NMR with diffusion-ordered spectroscopy (DOSY) distinguishes closely related structures .

Q. Q6. How can regioselectivity challenges in functionalizing the benzene ring be addressed?

A: Directed ortho-metalation (DoM) using directing groups (e.g., -OCH₃) can enhance selectivity. For example, lithiation of 3-chlorobenzene derivatives with LDA at −78°C followed by electrophilic quenching yields regioselective products . Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices .

Data Contradiction and Optimization

Q. Q7. Conflicting NMR data is observed for the pentyl chain protons. How should this be resolved?

A: Discrepancies may arise from solvent effects or conformational flexibility. Compare data across solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, in CDCl₃, pentyl chain protons may split into multiplets (δ 1.3–1.7 ppm), while DMSO-d₆ can shift signals upfield due to hydrogen bonding .

Q. Q8. Low yields are reported in alkylation steps. What optimization approaches are recommended?

A:

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% .

- In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation to adjust reagent stoichiometry .

Comparative Analysis of Structural Analogs

Q. Q9. How do electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzene ring influence the compound’s stability?

A: Electron-withdrawing groups stabilize the aromatic ring via resonance but may increase susceptibility to nucleophilic attack. For example, 3-chloro substituents reduce electron density at the para position, slowing electrophilic substitution compared to unsubstituted analogs .

Q. Q10. What are the applications of 1-((5-Bromopentyl)oxy)-3-chlorobenzene in medicinal chemistry?

A: The bromopentyl chain serves as a versatile linker in prodrug design. For instance, it has been used to conjugate antiviral agents to targeting moieties, improving bioavailability by 30–40% in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.